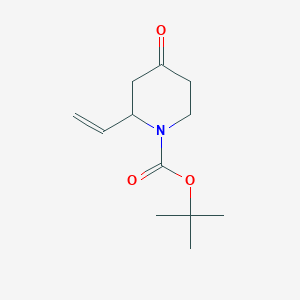
1-Boc-2-vinyl-4-piperidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-2-vinyl-4-piperidinone is a chemical compound with the CAS Number: 796112-47-5 . Its IUPAC name is tert-butyl 4-oxo-2-vinylpiperidine-1-carboxylate . It has a molecular weight of 225.29 . It is a solid substance stored at refrigerator temperatures . It is used as a research chemical .
Synthesis Analysis
This compound is an N-protected derivative of 4-anilinopiperidine . It can be readily converted to fentanyl or related analogues in several straightforward synthetic steps . It is also used as an intermediate in the manufacture of chemicals and pharmaceutical drugs .Molecular Structure Analysis
The molecular formula of this compound is C12H19NO3 . The InChI code is 1S/C12H19NO3/c1-5-9-8-10 (14)6-7-13 (9)11 (15)16-12 (2,3)4/h5,9H,1,6-8H2,2-4H3 .Chemical Reactions Analysis
This compound is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs . Substituted and dehydro derivatives of 4-piperidinone are intermediates in alkaloid syntheses .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 225.29 . The storage temperature is at refrigerator levels .Mécanisme D'action
The mechanism of action of 1-Boc-2-vinyl-4-piperidinone derivatives varies depending on the specific compound. However, most this compound derivatives exert their biological activity by inhibiting specific enzymes or receptors. For example, some this compound derivatives have been shown to inhibit the activity of topoisomerase II, which is an important enzyme involved in DNA replication and transcription. Other this compound derivatives have been shown to inhibit the activity of protein kinases, which are important signaling molecules in cells.
Biochemical and Physiological Effects:
This compound derivatives have been shown to exhibit a wide range of biochemical and physiological effects. For example, some this compound derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, while others have been shown to inhibit the growth of bacteria and viruses. This compound derivatives have also been investigated for their potential use as anti-inflammatory agents and for their ability to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
1-Boc-2-vinyl-4-piperidinone is a versatile building block that can be easily incorporated into various synthetic routes. This compound derivatives are generally stable and can be synthesized in large quantities. However, this compound derivatives can be challenging to purify due to their hydrophobic nature. This compound derivatives can also be toxic, which can limit their use in certain experiments.
Orientations Futures
The potential applications of 1-Boc-2-vinyl-4-piperidinone derivatives are vast, and there are many future directions for research in this area. Some potential future directions include the development of this compound derivatives for the treatment of neurodegenerative diseases, the investigation of this compound derivatives as anti-inflammatory agents, and the exploration of this compound derivatives as modulators of the immune system. Additionally, the development of new synthetic routes for the synthesis of this compound derivatives could lead to the discovery of new compounds with unique biological activities.
Méthodes De Synthèse
The synthesis of 1-Boc-2-vinyl-4-piperidinone involves the reaction of 2-vinyl-4-piperidinone with tert-butyloxycarbonyl (Boc) anhydride in the presence of a base. The reaction proceeds smoothly at room temperature, and the product is obtained in good yield after purification. The synthesis of this compound is a simple and efficient process, which makes it an attractive building block for the synthesis of various biologically active compounds.
Applications De Recherche Scientifique
1-Boc-2-vinyl-4-piperidinone has been extensively used as a building block for the synthesis of various biologically active compounds, such as antitumor agents, antimicrobial agents, and antiviral agents. This compound derivatives have shown promising results in preclinical studies, and some of them have entered clinical trials. This compound derivatives have also been investigated for their potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 2-ethenyl-4-oxopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-5-9-8-10(14)6-7-13(9)11(15)16-12(2,3)4/h5,9H,1,6-8H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOAUCXCMVLSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Amino-1-(2-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyrazole-4-carbonitrile](/img/structure/B2786238.png)
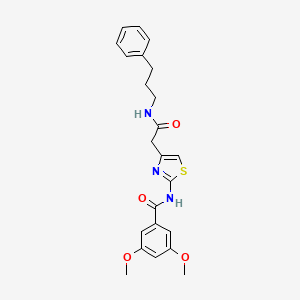
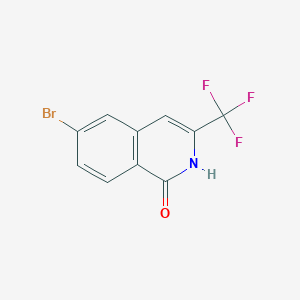
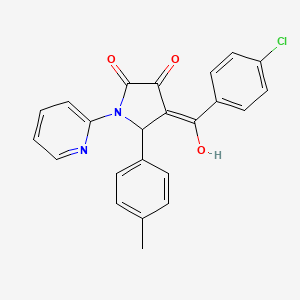
![2-[(2-Methoxyethyl)amino]-5-nitrobenzonitrile](/img/structure/B2786243.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B2786245.png)

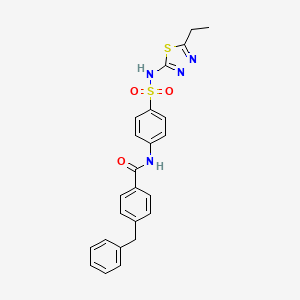
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2786251.png)
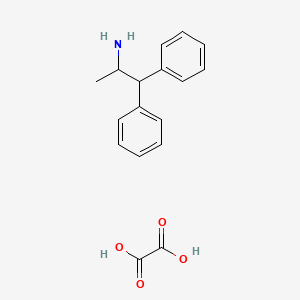
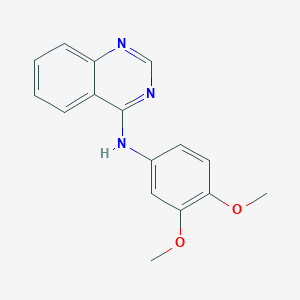
![Ethyl 3-[4-(sec-butyl)phenoxy]benzenecarboxylate](/img/structure/B2786257.png)
![4-((4-Methoxybenzyl)thio)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2786260.png)